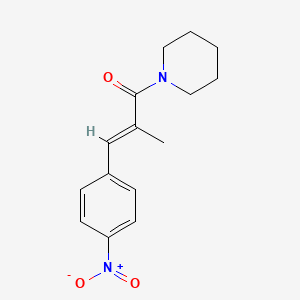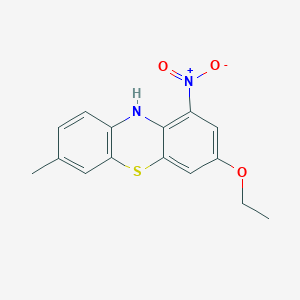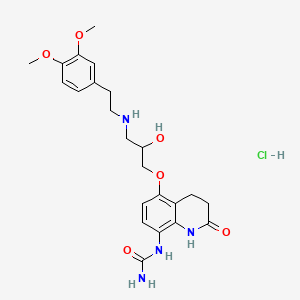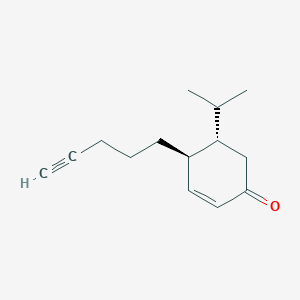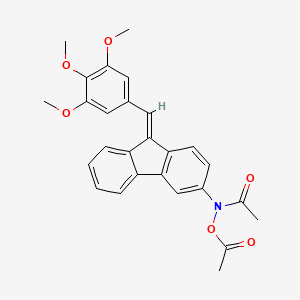
N,O-Diacetyl-N-(9-(3,4,5-trimethoxybenzylidene)fluoren-3-yl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,O-Diacetyl-N-(9-(3,4,5-trimethoxybenzylidene)fluoren-3-yl)hydroxylamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenyl group linked to a trimethoxybenzylidene moiety through a hydroxylamine linkage, with acetyl groups attached to the nitrogen and oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Diacetyl-N-(9-(3,4,5-trimethoxybenzylidene)fluoren-3-yl)hydroxylamine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorenyl Intermediate: The fluorenyl group is synthesized through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.
Introduction of the Trimethoxybenzylidene Group: The trimethoxybenzylidene moiety is introduced via a condensation reaction with the fluorenyl intermediate.
Acetylation: The final step involves the acetylation of the hydroxylamine group using acetic anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,O-Diacetyl-N-(9-(3,4,5-trimethoxybenzylidene)fluoren-3-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield deacetylated or partially reduced products.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines.
Aplicaciones Científicas De Investigación
N,O-Diacetyl-N-(9-(3,4,5-trimethoxybenzylidene)fluoren-3-yl)hydroxylamine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of N,O-Diacetyl-N-(9-(3,4,5-trimethoxybenzylidene)fluoren-3-yl)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activities.
Modulating Signal Transduction: Affecting cellular signaling pathways.
Interacting with DNA/RNA: Influencing gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
N,O-Diacetyltyramine: Shares structural similarities but differs in the aromatic moiety.
N,O-Diacetyl-N-(9-fluorenyl)hydroxylamine: Lacks the trimethoxybenzylidene group.
Uniqueness
N,O-Diacetyl-N-(9-(3,4,5-trimethoxybenzylidene)fluoren-3-yl)hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
74279-52-0 |
|---|---|
Fórmula molecular |
C27H25NO6 |
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
[acetyl-[(9E)-9-[(3,4,5-trimethoxyphenyl)methylidene]fluoren-3-yl]amino] acetate |
InChI |
InChI=1S/C27H25NO6/c1-16(29)28(34-17(2)30)19-10-11-22-23(20-8-6-7-9-21(20)24(22)15-19)12-18-13-25(31-3)27(33-5)26(14-18)32-4/h6-15H,1-5H3/b23-12+ |
Clave InChI |
FQFQQGXNMHLVLI-FSJBWODESA-N |
SMILES isomérico |
CC(=O)N(C1=CC2=C(C=C1)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C4=CC=CC=C42)OC(=O)C |
SMILES canónico |
CC(=O)N(C1=CC2=C(C=C1)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C42)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



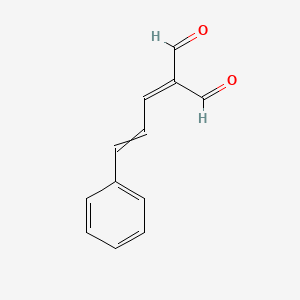
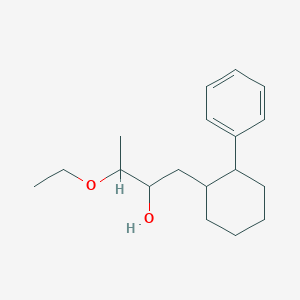
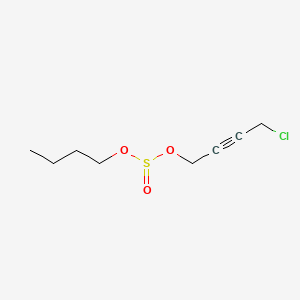

![N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide](/img/structure/B14434459.png)
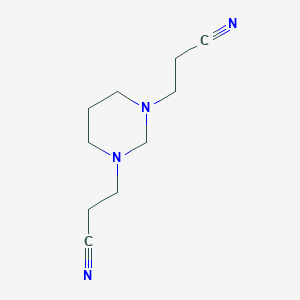
![1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14434479.png)
